16-Epi-latrunculin B

説明

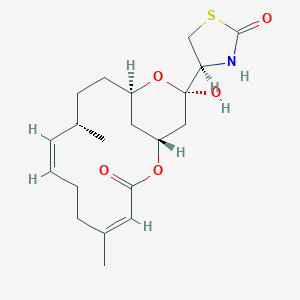

Structure

3D Structure

特性

IUPAC Name |

(4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHPHXHGRHSMIK-WAXGXQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 16-Epi-latrunculin B: Discovery, Isolation, and Biological Activity from Negombata magnifica

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 16-Epi-latrunculin B, a potent actin polymerization inhibitor isolated from the Red Sea sponge Negombata magnifica. We detail its discovery, outline a composite methodology for its isolation and purification, and present its biological activities with a focus on its cytotoxic and antiviral effects. This document is intended to serve as a valuable resource for researchers in marine natural products, cell biology, and drug discovery, providing the necessary data and protocols to facilitate further investigation and development of this promising bioactive compound.

Introduction

The marine environment is a rich reservoir of unique and biologically active secondary metabolites, with marine sponges being a particularly prolific source. The sponge Negombata magnifica (formerly Latrunculia magnifica), a conspicuous inhabitant of Red Sea coral reefs, is known for producing a variety of bioactive compounds, including the well-studied latrunculin family of macrolides.[1][2] These compounds are of significant interest to the scientific community due to their potent effects on the actin cytoskeleton, a critical component of eukaryotic cells involved in a myriad of cellular processes.

This compound is a stereoisomer of latrunculin B, also isolated from N. magnifica.[3] Like other latrunculins, it exerts its biological effects by binding to monomeric G-actin, thereby preventing its polymerization into filamentous F-actin.[4][5] This disruption of the actin cytoskeleton leads to a cascade of downstream effects, making this compound a valuable tool for studying actin-dependent cellular processes and a potential candidate for therapeutic development, particularly in oncology and virology.

Discovery and Sourcing

This compound was first discovered as a new natural product during investigations into the chemical constituents of the sponge Negombata magnifica collected from the Red Sea, near Hurghada, Egypt.[3] It was found to be an epimer of the co-occurring latrunculin B.[3] The genus Negombata is a known producer of various bioactive compounds, and the production of latrunculins is a notable characteristic.[2][4]

Isolation and Purification

The following is a detailed protocol for the isolation and purification of this compound from Negombata magnifica, based on established methods for the extraction of secondary metabolites from marine sponges.

Experimental Protocol: Isolation and Purification

-

Collection and Preparation of Sponge Material:

-

Collect specimens of Negombata magnifica from their natural habitat.

-

Immediately freeze the collected sponge material to preserve the chemical integrity of its constituents.

-

Prior to extraction, lyophilize the frozen sponge to remove water.

-

Grind the dried sponge material into a fine powder to increase the surface area for solvent extraction.

-

-

Solvent Extraction:

-

Macerate the powdered sponge material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1 v/v) at room temperature.

-

Perform the extraction exhaustively (e.g., 3 x 24 hours) to ensure the complete transfer of secondary metabolites into the solvent.

-

Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of MeOH and water and partition sequentially against solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Monitor the bioactivity of each fraction using a preliminary assay (e.g., a cytotoxicity assay) to identify the fraction containing the compounds of interest. Latrunculins are typically found in the more polar fractions.

-

-

Chromatographic Purification:

-

Subject the bioactive fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/EtOAc followed by EtOAc/MeOH).

-

Collect fractions and monitor their composition by thin-layer chromatography (TLC).

-

Pool fractions containing compounds with similar TLC profiles.

-

Further purify the latrunculin-containing fractions using high-performance liquid chromatography (HPLC), preferably on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., a gradient of acetonitrile in water).

-

Collect peaks corresponding to latrunculin B and this compound. The identity and purity of the isolated compounds should be confirmed by spectroscopic methods (NMR, MS).

-

Biological Activity and Data

This compound exhibits significant biological activity, primarily attributed to its ability to disrupt the actin cytoskeleton. Its cytotoxic and antiviral properties have been evaluated, and the quantitative data are summarized below.

Quantitative Bioactivity Data

| Compound | Assay | Cell Line/Virus | Activity (IC₅₀/ED₅₀) | Reference |

| This compound | Cytotoxicity (MTT Assay) | HeLa | 3.9 µM | [6] |

| Latrunculin B | Cytotoxicity (MTT Assay) | HeLa | 1.4 µM | [6] |

| This compound | Cytotoxicity | Murine Tumor Cells (KA31T) | GI₅₀ = 1 µg/ml | [7] |

| This compound | Cytotoxicity | Murine Normal Cells (NIH3T3) | GI₅₀ = 4 µg/ml | [7] |

| This compound | Antiviral Activity | Herpes Simplex Virus Type 1 (HSV-1) | ED₅₀ = 1 µg/ml | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

After incubation, carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable curve-fitting software.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the disruption of actin polymerization. It binds to G-actin monomers, sequestering them and preventing their incorporation into F-actin filaments. This leads to the net depolymerization of the actin cytoskeleton.

Signaling Pathway: Disruption of Actin-Dependent Processes

The depolymerization of the actin cytoskeleton by this compound has profound effects on numerous cellular signaling pathways and processes that are dependent on a dynamic actin network.

Caption: Mechanism of action of this compound and its downstream cellular effects.

Experimental Workflow: From Sponge to Bioactive Compound

The overall workflow from the collection of the marine sponge to the identification and characterization of this compound is a multi-step process.

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound, a natural product from the marine sponge Negombata magnifica, is a valuable addition to the family of latrunculin macrolides. Its potent activity as an inhibitor of actin polymerization makes it a powerful tool for cell biology research and a promising lead compound for the development of new therapeutics. The data and protocols presented in this whitepaper provide a solid foundation for researchers to further explore the potential of this fascinating marine-derived molecule. Future studies should focus on elucidating the detailed structure-activity relationships of latrunculin analogs and exploring their efficacy in preclinical models of cancer and viral infections.

References

- 1. adipogen.com [adipogen.com]

- 2. researchgate.net [researchgate.net]

- 3. Truncated Latrunculins as Actin Inhibitors Targeting Plasmodium falciparum Motility and Host-Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Magnificines A and B, Antimicrobial Marine Alkaloids Featuring a Tetrahydrooxazolo[3,2-a]azepine-2,5(3H,6H)-dione Backbone from the Red Sea Sponge Negombata magnifica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Latrunculin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 16-Epi-latrunculin B: Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural marine product 16-Epi-latrunculin B, focusing on its natural source, isolation, and what is currently understood about its biosynthesis. This document also summarizes its biological activities and explores its mechanism of action through the lens of key cellular signaling pathways.

Introduction to this compound

This compound is a macrolide, a class of natural products characterized by a large lactone ring. It is a stereoisomer of the more commonly known latrunculin B, differing in the configuration at the 16th carbon position.[1] Like other members of the latrunculin family, it is a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells, making it a valuable tool in cell biology research and a potential lead compound in drug discovery.[2][3]

Natural Source and Isolation

This compound is a naturally occurring compound isolated from the Red Sea sponge Negombata magnifica (formerly known as Latrunculia magnifica).[1][4] This sponge is a rich source of various bioactive secondary metabolites, including several latrunculin analogs.[4]

Quantitative Yield of Latrunculins from Negombata magnifica

| Compound | Source Condition | Yield (mg/g of dry sponge) | Reference |

| Latrunculin B | Wild Negombata magnifica | 0.35 | [5] |

| Latrunculin B | Cultured Negombata magnifica (sea ranching) | 1.2 ± 0.16 | [5] |

Experimental Protocols: Isolation and Purification

The following is a representative protocol for the isolation and purification of this compound from the sponge Negombata magnifica, synthesized from methodologies described in the literature.[6]

Extraction

-

Sponge Preparation: Lyophilize (freeze-dry) the collected sponge material to a constant weight. Grind the dried sponge into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: Macerate the powdered sponge material in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature. Perform this extraction multiple times (e.g., 3 x 2 L for 1 kg of dry sponge) to ensure exhaustive extraction of the metabolites.

-

Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude oily extract.

Chromatographic Purification

-

Initial Fractionation (VLC): Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column. Elute with a solvent gradient of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and then methanol.

-

Silica Gel Column Chromatography: Further purify the fractions containing the latrunculins using silica gel flash column chromatography with a more refined gradient of ethyl acetate in n-hexane.

-

Size-Exclusion Chromatography: Subject the latrunculin-rich fractions to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water. Monitor the elution profile using a UV detector.

Biosynthesis of this compound

The biosynthesis of latrunculins, including this compound, is believed to follow a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[2] These pathways are multi-enzyme assembly lines that build complex natural products from simple precursors.

While a detailed biosynthetic gene cluster for latrunculins has not yet been fully characterized, a general model can be proposed based on the structure of this compound. The biosynthesis likely involves the condensation of acetate units by a PKS system to form the polyketide backbone, followed by the incorporation of a cysteine-derived unit via an NRPS module to form the thiazolidinone ring. The final steps would involve macrocyclization, tailoring reactions such as hydroxylations and epimerizations, to yield the final product.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its ability to disrupt the actin cytoskeleton.

Quantitative Biological Activity Data

| Activity Type | Cell Line/Target | Measurement | Value | Reference |

| Cytotoxicity | HeLa cells | IC₅₀ | 3.9 µM | [6] |

| Cytotoxicity | Mouse KA31T tumor cells | GI₅₀ | 1 µg/ml | [7] |

| Cytotoxicity | Mouse NIH3T3 normal cells | GI₅₀ | 4 µg/ml | [7] |

| Antiviral Activity | Herpes Simplex Virus Type 1 (HSV-1) | ED₅₀ | 1 µg/ml | [7] |

Mechanism of Action: Disruption of Actin Polymerization

The primary mechanism of action for all latrunculins is the inhibition of actin polymerization. They bind to monomeric globular actin (G-actin) in a 1:1 stoichiometry, preventing its incorporation into filamentous actin (F-actin).[2][3] This leads to a net depolymerization of existing actin filaments and a disruption of the cellular actin cytoskeleton.

Signaling Pathways Modulated by this compound

The disruption of the actin cytoskeleton by this compound has profound effects on various cellular processes that are regulated by actin dynamics, including cell motility, morphology, and survival. This perturbation intersects with key intracellular signaling pathways.

Intersection with the Rho GTPase Signaling Pathway

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. The dynamic assembly and disassembly of actin filaments are under the tight control of these GTPases and their downstream effectors. By disrupting the actin filament network, latrunculins can indirectly affect the activity and signaling output of the Rho GTPase pathway, leading to changes in cell adhesion, migration, and morphology.

Induction of Apoptosis

Prolonged disruption of the actin cytoskeleton can trigger programmed cell death, or apoptosis. The integrity of the actin network is crucial for maintaining cell structure and signaling, and its collapse can initiate apoptotic cascades. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

References

- 1. Diverted total synthesis: Preparation of a focused library of latrunculin analogues and evaluation of their actin-binding properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total syntheses of the actin-binding macrolides latrunculin A, B, C, M, S and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Locally excitable Cdc42 signals steer cells during chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthetic pathway and gene cluster analysis of curacin A, an antitubulin natural product from the tropical marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of 16-Epi-latrunculin B

An In-Depth Technical Guide to 16-Epi-latrunculin B: Chemical Structure and Stereochemistry

Introduction

This compound is a marine natural product first isolated from the Red Sea sponge Negombata magnifica.[1][2] It is a stereoisomer of the well-known actin polymerization inhibitor, latrunculin B.[1][3] Like other members of the latrunculin family, this compound interacts with monomeric globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin), a critical component of the eukaryotic cytoskeleton.[4] This activity makes it a valuable tool in cell biology research and a subject of interest in drug development due to its cytotoxic and antiviral properties.[1][3] This guide provides a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a macrolide distinguished by a unique 2-thiazolidinone moiety attached to a 16-membered lactone ring, which incorporates a tetrahydropyran unit.[2] Its molecular formula is C₂₀H₂₉NO₅S.[5] The core structure is a bicyclic system, formally a 2,14-dioxabicyclo[11.3.1]heptadecane. The key difference from its parent compound, latrunculin B, lies in the stereochemistry at carbon 16.

Below is a logical diagram illustrating the relationship between Latrunculin B and its C-16 epimer.

Caption: Relationship between Latrunculin B and this compound.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | [5] |

| Molecular Formula | C₂₀H₂₉NO₅S | [5] |

| Molecular Weight | 395.5 g/mol | [5] |

| CAS Number | 444911-05-1 | [3] |

Stereochemistry

The defining feature of this compound is its stereochemical configuration. It is an epimer of latrunculin B, meaning it differs at only one of several chiral centers—specifically, at position C16.[1][6] The determination of its relative configuration was a critical step in its characterization and was achieved through a combination of advanced spectroscopic and computational methods.

The initial structural deduction was based on trends in proton (¹H) and carbon (¹³C) NMR chemical shifts and through-space proton-proton correlations observed in Nuclear Overhauser Effect (NOE) experiments.[1][6] A more definitive assignment was accomplished through a powerful computational approach. This involved calculating the complete set of vicinal and allylic coupling constants for all four possible diastereomers with differing configurations at C8 and C16. These theoretical values were then compared with the 28 experimentally determined coupling constants for both latrunculin B and this compound. The excellent correlation between the calculated values for the proposed structure and the experimental data (average deviation of 0.53 Hz) confirmed the assignment of the relative configuration.[1]

NMR Spectroscopic Data

The table below presents a comparison of the ¹H and ¹³C NMR chemical shifts for this compound and latrunculin B in CDCl₃, highlighting the differences that arise from the epimeric nature of C16.[6]

| Carbon No. | ¹³C δ (ppm) (this compound) | ¹³C δ (ppm) (Latrunculin B) | Δδ | ¹H δ (ppm) (this compound) | ¹H δ (ppm) (Latrunculin B) | Δδ |

| 2 | 174.5 | 174.5 | 0.0 | - | - | - |

| 3 | 69.2 | 68.9 | +0.3 | 4.98 | 5.01 | -0.03 |

| 4 | 123.4 | 123.1 | +0.3 | 5.68 | 5.66 | +0.02 |

| 5 | 137.9 | 138.1 | -0.2 | - | - | - |

| 6 | 39.8 | 39.9 | -0.1 | 2.23, 2.15 | 2.24, 2.16 | -0.01 |

| 7 | 28.1 | 28.1 | 0.0 | 1.68, 1.55 | 1.69, 1.55 | -0.01 |

| 8 | 134.5 | 134.8 | -0.3 | 5.12 | 5.11 | +0.01 |

| 9 | 126.1 | 125.9 | +0.2 | 5.35 | 5.38 | -0.03 |

| 10 | 32.5 | 32.5 | 0.0 | 2.35 | 2.35 | 0.00 |

| 11 | 22.1 | 22.1 | 0.0 | 1.01 | 1.01 | 0.00 |

| 12 | 41.1 | 41.1 | 0.0 | 1.60 | 1.60 | 0.00 |

| 13 | 36.3 | 36.3 | 0.0 | 1.83 | 1.83 | 0.00 |

| 14 | 24.9 | 24.8 | +0.1 | 1.50, 1.42 | 1.50, 1.42 | 0.00 |

| 15 | 73.1 | 73.0 | +0.1 | 4.02 | 4.02 | 0.00 |

| 16 | 98.1 | 97.9 | +0.2 | - | - | - |

| 17 | 62.9 | 62.8 | +0.1 | 4.45 | 4.45 | 0.00 |

| 18 | 34.5 | 34.5 | 0.0 | 3.38, 3.15 | 3.38, 3.15 | 0.00 |

| 19 | 172.1 | 172.1 | 0.0 | - | - | - |

| 20 | 16.5 | 16.5 | 0.0 | 0.95 | 0.95 | 0.00 |

| 21 | 20.9 | 20.9 | 0.0 | 1.05 | 1.05 | 0.00 |

Experimental Protocols

Isolation from Natural Source

This compound was co-isolated with latrunculin B from the sponge Negombata magnifica, collected in the Red Sea.[1] The general procedure involves extraction of the sponge tissue with organic solvents, followed by chromatographic separation to purify the individual compounds.

References

- 1. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 5. This compound | C20H29NO5S | CID 10000783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma of 16-Epi-latrunculin B: A Technical Guide to its Mechanism of Action on Actin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton, a cornerstone of cellular architecture and dynamism, presents a compelling target for therapeutic intervention. Latrunculins, a class of marine-derived macrolides, are potent inhibitors of actin polymerization, offering valuable tools for cell biology research and potential as pharmacological agents. This technical guide delves into the mechanism of action of 16-Epi-latrunculin B, a stereoisomer of the well-characterized Latrunculin B. While direct quantitative data for this compound remains limited in publicly accessible literature, this document extrapolates its mechanism based on the extensive research conducted on its close analog, Latrunculin B. We will explore the molecular interactions with actin monomers, the consequent effects on filament dynamics, and the downstream cellular implications. This guide also provides detailed experimental protocols for key assays used to investigate these interactions and summarizes the available quantitative data for related compounds to offer a comparative context.

Introduction: The Latrunculin Family of Actin Inhibitors

The latrunculins are a family of natural toxins produced by certain species of sponges, most notably from the genus Latrunculia.[1] These compounds are characterized by a unique macrolide structure and are renowned for their ability to disrupt the actin cytoskeleton.[2] The primary mechanism of action for latrunculins involves binding to monomeric actin (G-actin) in a 1:1 stoichiometric ratio.[2][3] This interaction sequesters G-actin, preventing its incorporation into filamentous actin (F-actin), which ultimately leads to the depolymerization of existing actin filaments.[3][4]

Latrunculin A and Latrunculin B are the most extensively studied members of this family, with Latrunculin A generally exhibiting higher potency.[2] this compound is a more recently identified natural stereoisomer of Latrunculin B, isolated from the sponge Negombata magnifica.[5] While its structural similarity to Latrunculin B strongly suggests a comparable mechanism of action on actin polymerization, detailed biochemical and cellular characterization of this compound is not yet widely available. This guide will, therefore, draw heavily on the established knowledge of Latrunculin B to infer the activities of its 16-epimer.

Core Mechanism of Action: Sequestration of G-Actin

The fundamental mechanism by which latrunculins, and by extension this compound, disrupt the actin cytoskeleton is through the sequestration of G-actin monomers.[2][3] This process can be broken down into the following key steps:

-

Binding to G-actin: Latrunculins bind to a specific cleft on the G-actin monomer, near the nucleotide-binding site.[2] This binding is non-covalent and reversible.

-

Inhibition of Polymerization: The formation of the latrunculin-G-actin complex sterically hinders the ability of the actin monomer to associate with the growing barbed (+) end of an actin filament.[2]

-

Shift in Equilibrium: By effectively reducing the pool of polymerization-competent G-actin, the equilibrium between monomeric and filamentous actin is shifted towards depolymerization.

-

Filament Disassembly: The net result is a time- and concentration-dependent disassembly of existing F-actin structures within the cell.[4]

Figure 1. Mechanism of G-actin sequestration by this compound.

Quantitative Data on Latrunculin-Actin Interactions

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes key quantitative parameters for Latrunculin A and Latrunculin B to provide a basis for comparison. It is anticipated that the values for this compound would be in a similar range to those of Latrunculin B.

| Compound | Parameter | Value | Organism/System | Reference |

| This compound | IC50 / Kd | Data not available | ||

| Latrunculin B | IC50 (Growth Inhibition) | 7.1 µM | HCT116 cells | --INVALID-LINK-- |

| Latrunculin B | IC50 (Growth Inhibition) | 4.8 µM | MDA-MB-435 cells | --INVALID-LINK-- |

| Latrunculin B | Kd | ~60 nM (half-maximal disruption of cellular mechanical properties) | Fibroblasts | |

| Latrunculin A | Kd | 0.2 µM | In vitro |

Cellular Consequences of Actin Disruption by this compound

The disruption of the actin cytoskeleton by this compound is expected to have profound effects on a multitude of cellular processes that are dependent on dynamic actin remodeling. Based on studies with Latrunculin B, these include:

-

Inhibition of Cell Migration and Invasion: Actin dynamics are central to cell motility. By disrupting the formation of lamellipodia and filopodia, latrunculins inhibit the migration and invasion of cells, a property being explored in cancer research.[3]

-

Disruption of Endocytosis and Exocytosis: The internalization and externalization of vesicles are actin-dependent processes. Latrunculin B has been shown to inhibit endocytosis in pollen tubes, suggesting a conserved role for actin in vesicle trafficking.[6]

-

Alterations in Cell Signaling: The actin cytoskeleton acts as a scaffold for various signaling molecules. Disruption of this scaffold can lead to altered signaling cascades. For example, Latrunculin B treatment has been shown to affect the phosphorylation and localization of focal adhesion proteins like FAK and paxillin, and can modulate signaling pathways such as the Akt/PKB pathway.[7]

Figure 2. Downstream cellular effects of actin disruption by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on actin polymerization.

Pyrene-Actin Polymerization Assay

This is a widely used in vitro assay to monitor the kinetics of actin polymerization in real-time. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

-

Pyrene-labeled G-actin and unlabeled G-actin

-

G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 100 mM ATP)

-

This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

-

Preparation of Actin Monomers: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer on ice. The final working solution should contain a percentage of pyrene-labeled actin (e.g., 5-10%). Keep on ice to prevent premature polymerization.

-

Reaction Setup: In a 96-well plate, add the desired concentration of this compound or vehicle control.

-

Initiation of Polymerization: Add the actin monomer solution to the wells. Immediately add 1/10th the volume of 10x Polymerization Buffer to initiate polymerization.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and begin kinetic measurements. Record fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the full polymerization curve (lag, elongation, and steady-state phases), typically 30-60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase. The effect of this compound is quantified by comparing the polymerization curves of treated samples to the vehicle control.

Figure 3. Experimental workflow for the pyrene-actin polymerization assay.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of single actin filament dynamics at high resolution, providing detailed information on elongation, shortening, and severing events.

Materials:

-

Fluorescently labeled G-actin (e.g., Alexa Fluor 488)

-

Microscope slides and coverslips

-

TIRF microscope with appropriate laser lines and a sensitive camera

-

Flow cell chamber

-

Actin polymerization buffers as described above

Protocol:

-

Flow Cell Preparation: Assemble a flow cell chamber using a microscope slide and coverslip. The surface of the coverslip is typically coated to allow for the tethering of actin filaments.

-

Initiate Polymerization: In a microfuge tube, mix fluorescently labeled G-actin with polymerization buffer and the desired concentration of this compound or vehicle control.

-

Imaging: Immediately introduce the reaction mixture into the flow cell. Mount the slide on the TIRF microscope and begin acquiring time-lapse images.

-

Data Acquisition: Capture images at regular intervals (e.g., every 5-10 seconds) for a period that allows for the observation of filament growth and dynamics.

-

Image Analysis: Use image analysis software to measure the length of individual actin filaments over time. From these measurements, elongation and shortening rates can be calculated and compared between treated and control samples.

Conclusion and Future Directions

This compound, as a stereoisomer of Latrunculin B, is presumed to inhibit actin polymerization by sequestering G-actin monomers, thereby disrupting a wide array of fundamental cellular processes. While this guide provides a framework for understanding its mechanism of action based on the well-documented effects of other latrunculins, there is a clear and urgent need for direct experimental investigation of this specific compound.

Future research should focus on:

-

Quantitative Biochemical Assays: Determining the binding affinity (Kd) of this compound for G-actin and its IC50 for inhibiting actin polymerization using the assays described herein.

-

Comparative Studies: Directly comparing the potency and cellular effects of this compound with Latrunculin B to understand the impact of the C-16 stereochemistry on its activity.

-

Structural Biology: Co-crystallization of this compound with G-actin to elucidate the precise molecular interactions at the binding interface.

-

Cell-Based Assays: Characterizing the effects of this compound on cell migration, morphology, and specific signaling pathways in various cell types.

A thorough characterization of this compound will not only enhance our understanding of the structure-activity relationships within the latrunculin family but also potentially provide a more refined tool for the study of actin dynamics and for the development of novel therapeutics targeting the actin cytoskeleton.

References

- 1. Direct Visualization and Quantification of the Actin Nucleation andElongation Events in vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latrunculin - Wikipedia [en.wikipedia.org]

- 3. adipogen.com [adipogen.com]

- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 5. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of actin polymerisation by low concentration Latrunculin B affects endocytosis and alters exocytosis in shank and tip of tobacco pollen tubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structure-Activity Relationship of 16-Epi-latrunculin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 16-Epi-latrunculin B, a naturally occurring stereoisomer of latrunculin B. The document details its mechanism of action as an actin polymerization inhibitor, summarizes available quantitative data on its biological activities, and provides detailed experimental protocols for key assays. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is a marine macrolide isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica). It belongs to the latrunculin family of toxins, which are potent disruptors of the actin cytoskeleton. The core structure of latrunculins consists of a macrolide ring fused to a thiazolidinone moiety. This compound is an epimer of latrunculin B, differing in the stereochemistry at the C16 position. This subtle structural difference can influence its biological activity, making the study of its SAR crucial for understanding its therapeutic potential and for the design of novel actin-targeting agents.

The primary mechanism of action for latrunculins is the inhibition of actin polymerization. They bind to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, preventing its incorporation into filamentous actin (F-actin). This disruption of the actin cytoskeleton affects a multitude of cellular processes, including cell motility, division, and morphology, leading to cytotoxic and other biological effects.

Structure-Activity Relationship

The biological activity of latrunculins is intrinsically linked to their unique chemical structure. The macrolide ring and the thiazolidinone moiety are both critical for binding to G-actin.

Key Structural Features for Activity:

-

Thiazolidinone Ring: This heterocyclic moiety is essential for the interaction with G-actin. Modifications to this ring, such as N-alkylation, have been shown to abolish the biological activity of latrunculin B analogs, suggesting a strict requirement for the N-H group in the binding process.

-

Macrolide Ring: The conformation and functional groups of the macrolide ring play a significant role in the potency of latrunculins. The stereochemistry at various chiral centers, including the C16 position that distinguishes this compound from latrunculin B, can modulate the binding affinity for actin and, consequently, the biological activity.

-

Binding Site: Latrunculins bind to G-actin near the nucleotide-binding cleft, a region crucial for polymerization. This binding sterically hinders the association of G-actin monomers to the growing barbed end of the F-actin filament.

While latrunculin A is generally considered more potent than latrunculin B, the epimerization at C16 in this compound appears to result in a compound with comparable, albeit slightly reduced, activity to latrunculin B in some assays.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and its parent compound, latrunculin B, for comparative purposes.

Table 1: Cytotoxicity Data

| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| This compound | HeLa | MTT | IC50 | 3.9 | [1] |

| Latrunculin B | HeLa | MTT | IC50 | 1.4 | [1][2] |

Further cytotoxic data for this compound against murine tumor and normal cell lines (P388, L1210) has been reported in an abstract, but specific GI50 values were not available in the accessed literature.[3]

Table 2: Antiviral Activity Data

| Compound | Virus | Assay Type | Parameter | Value | Reference |

| This compound | Herpes Simplex Virus-1 (HSV-1) | Not Specified | ED50 | Data not available in abstract | [3] |

The antiviral activity of this compound against HSV-1 has been determined, but the specific ED50 value was not accessible in the reviewed literature.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

-

Monomeric pyrene-labeled rabbit skeletal muscle actin

-

Unlabeled G-actin

-

G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

Test compounds (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

-

Prepare a stock solution of G-actin containing 10% pyrene-labeled actin in G-buffer.

-

In a 96-well plate, add the desired concentration of the test compound (this compound) or DMSO (vehicle control) to the wells.

-

Add the G-actin solution to each well to a final concentration of 2-4 µM.

-

Incubate the plate at room temperature for 5 minutes to allow the compound to interact with G-actin.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer to each well.

-

Immediately place the plate in the fluorescence plate reader and begin recording the fluorescence intensity at 1-minute intervals for 30-60 minutes.

-

The rate of polymerization is determined from the slope of the initial linear phase of the fluorescence curve.

-

The IC50 value is calculated by plotting the inhibition of polymerization rate against the concentration of the test compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

HeLa cells (or other desired cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear cell culture plate

-

Test compounds (this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways and Visualizations

This compound, through its disruption of the actin cytoskeleton, can trigger downstream signaling events, including the induction of apoptosis. One of the key pathways involved is the caspase-3/7-mediated apoptosis pathway.

Latrunculin-Induced Apoptosis Pathway

The disruption of the actin cytoskeleton is a significant cellular stressor that can initiate the intrinsic pathway of apoptosis. This leads to the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of programmed cell death.

Caption: Latrunculin-induced apoptosis via actin disruption.

Experimental Workflow: SAR Study

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of a compound like this compound.

Caption: Workflow for SAR studies of natural products.

Conclusion

This compound is a potent inhibitor of actin polymerization with demonstrated cytotoxic activity. Its structure-activity relationship highlights the critical roles of the thiazolidinone ring and the macrolide core in its biological function. The stereochemistry at C16 influences its potency, making it a valuable tool for probing the intricacies of actin dynamics. Further research, particularly obtaining more extensive quantitative data on its activity in a wider range of cell lines and against various viruses, is warranted to fully elucidate its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery who are interested in actin-targeting agents.

References

A Technical Guide to the Total and Chemical Synthesis of 16-Epi-latrunculin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total and chemical synthesis of 16-Epi-latrunculin B, a naturally occurring macrolide with significant actin-binding properties. The synthesis, primarily developed by Fürstner and colleagues, offers a versatile and catalysis-based approach to this complex molecule and its analogues.[1][2] This document details the synthetic strategy, key experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, chemical biology, and drug discovery.

Introduction to this compound

This compound is a stereoisomer of latrunculin B, a marine natural product isolated from the sponge Negombata magnifica.[2] Like other members of the latrunculin family, it exhibits potent actin-binding activity, making it a valuable tool for studying cytoskeletal dynamics and a potential lead compound in drug development. The inversion of the stereocenter at the C16 position has been shown to be well-accommodated for biological activity.[3][4] The total synthesis of this compound not only provides access to this specific natural product but also opens avenues for the creation of a diverse library of analogues with potentially improved biological profiles.[3][4]

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach to this compound is a convergent strategy that relies on the assembly of key fragments, followed by a crucial macrocyclization step. The core of the strategy involves a ring-closing alkyne metathesis (RCAM) to forge the macrolide ring, followed by stereoselective reduction of the resulting alkyne to the corresponding (Z)-alkene.

A retrosynthetic breakdown of this compound reveals three key building blocks: a thiazolidinone-containing fragment, a chiral fragment derived from (+)-citronellene, and a linker unit. The key bond disconnections are the ester linkage and the macrocyclic alkene, which is formed via the aforementioned RCAM-reduction sequence.

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols and Data

The following sections provide a summary of the key transformations and experimental conditions based on the work of Fürstner and colleagues. The quantitative data for the synthesis of key intermediates are summarized in the subsequent tables.

Synthesis of the Thiazolidinone Fragment

The synthesis of the thiazolidinone moiety typically begins with a protected L-cysteine derivative, which undergoes cyclization to form the core heterocyclic ring.

Synthesis of the Chiral Aldehyde Fragment

The chiral aldehyde fragment is prepared from a readily available chiral starting material, such as (+)-citronellene. This multi-step sequence establishes the required stereocenters for the northern hemisphere of the macrolide.

Fragment Coupling and Elaboration

The thiazolidinone and chiral aldehyde fragments are coupled through an aldol reaction or a related C-C bond-forming strategy. Subsequent chemical modifications install the alkyne functionality necessary for the macrocyclization step.

Ring-Closing Alkyne Metathesis (RCAM)

The key macrocyclization is achieved using a molybdenum-based catalyst for ring-closing alkyne metathesis. This reaction is highly efficient in forming the strained macrocyclic alkyne. A representative procedure for RCAM is as follows:

Representative Procedure for Ring-Closing Alkyne Metathesis: To a solution of the diyne precursor in toluene is added the molybdenum catalyst (e.g., Mo[N(tBu)(3,5-dimethylphenyl)]3). The reaction mixture is heated at 80 °C until completion. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to yield the cycloalkyne.[3]

Stereoselective Reduction and Final Deprotection

The macrocyclic alkyne is then stereoselectively reduced to the corresponding (Z)-alkene using a Lindlar catalyst. The final step involves the global deprotection of all protecting groups to yield this compound.[3]

Representative Procedure for Lindlar Hydrogenation: The cycloalkyne is dissolved in a suitable solvent (e.g., CH2Cl2) and treated with Lindlar's catalyst. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to give the (Z)-alkene.[3]

Representative Procedure for Global Deprotection: The protected macrolide is dissolved in a mixture of acetonitrile and water, and ceric ammonium nitrate (CAN) is added. The reaction is stirred until completion, followed by an extractive workup and purification by flash chromatography to afford the final product.[3]

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps leading to this compound and its precursors.

Table 1: Synthesis of Key Fragments

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| Protected L-cysteine | Thiazolidinone Fragment | Multi-step sequence | N/A |

| (+)-Citronellene | Chiral Aldehyde Fragment | Multi-step sequence | N/A |

Table 2: Assembly and Macrocyclization

| Step | Reaction | Key Reagents | Yield (%) |

| 1 | Fragment Coupling (Aldol) | TiCl4, (iPr)2NEt, CH2Cl2, -78°C | 73 |

| 2 | Acetal Formation | Camphorsulfonic acid, MeOH | 64 (over 2 steps) |

| 3 | Esterification | Na salt of acid, 15-crown-5, THF | 58 |

| 4 | Ring-Closing Alkyne Metathesis | Mo[N(tBu)(3,5-dimethylphenyl)]3, toluene, 80°C | 70 |

| 5 | Lindlar Hydrogenation | H2, Lindlar catalyst, CH2Cl2 | quantitative |

| 6 | Global Deprotection | CAN, MeCN/H2O | 78 |

Note: Yields are based on published procedures and may vary.[3]

Visualizing the Synthetic Pathway

The following diagram illustrates the forward synthesis of this compound, highlighting the key transformations and intermediates.

Caption: Forward synthesis of this compound.

Conclusion

The total synthesis of this compound developed by Fürstner and his team represents a significant achievement in natural product synthesis. The use of modern catalytic methods, particularly ring-closing alkyne metathesis, provides an efficient and flexible route to this and other latrunculin analogues. This technical guide offers a comprehensive overview of this synthesis, providing researchers with the necessary information to replicate and adapt these methods for their own research in chemical biology and drug discovery. The ability to synthetically access these potent actin-binding molecules will undoubtedly continue to fuel further investigations into their biological functions and therapeutic potential.

References

- 1. Concise and Practical Synthesis of Latrunculin A by Ring-Closing Enyne-Yne Metathesis :: MPG.PuRe [pure.mpg.de]

- 2. Total syntheses of the actin-binding macrolides latrunculin A, B, C, M, S and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverted total synthesis: Preparation of a focused library of latrunculin analogues and evaluation of their actin-binding properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Latrunculin analogues with improved biological profiles by "diverted total synthesis": preparation, evaluation, and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of 16-Epi-latrunculin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epi-latrunculin B is a natural product first isolated from the Red Sea sponge Negombata magnifica. It is a stereoisomer of latrunculin B, a well-known marine macrolide that exhibits potent biological activities.[1] The latrunculin family of compounds are widely recognized for their ability to disrupt the actin cytoskeleton, a critical component in numerous cellular processes, including cell motility, division, and maintenance of cell shape.[2][3] This has made them invaluable tools in cell biology research and potential starting points for the development of novel therapeutics, particularly in oncology and virology. This technical guide provides an in-depth overview of the preliminary biological activity screening of this compound, summarizing its known activities, quantitative data, and detailed experimental protocols for its assessment.

Mechanism of Action: Actin Polymerization Inhibition

The primary mechanism of action for the latrunculin family of compounds is the inhibition of actin polymerization.[2][3] Actin exists in a dynamic equilibrium between monomeric globular actin (G-actin) and filamentous polymeric actin (F-actin). Latrunculins bind to G-actin monomers in a 1:1 stoichiometric ratio, preventing their incorporation into growing F-actin filaments.[2][3] This sequestration of G-actin monomers shifts the equilibrium towards depolymerization, leading to a net disassembly of existing actin filaments.[2][3] The disruption of the actin cytoskeleton underlies the cytotoxic and other biological effects observed with these compounds.

Quantitative Data Presentation

The preliminary biological screening of this compound has yielded quantitative data on its cytotoxic and antiviral activities. These findings are summarized in the table below.

| Biological Activity | Assay Description | Cell Line(s) | Result (GI50 / ED50) | Reference |

| Cytotoxicity | Growth Inhibition | Mouse KA31T (tumor) | 1 µg/mL | [4] |

| Growth Inhibition | Mouse NIH3T3 (normal) | 4 µg/mL | [4] | |

| Antiviral Activity | Effective Dose | Herpes Simplex Virus Type 1 (HSV-1) | 1 µg/mL | [1][4] |

| Microfilament Disruption | Actin Disruption Assay | Not specified | 5-10 µg/mL | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments in the biological activity screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess the cytotoxic effects of this compound on murine cell lines such as KA31T and NIH3T3. The assay measures the metabolic activity of cells, which is indicative of cell viability.[5]

Materials:

-

Murine cell lines (e.g., KA31T, NIH3T3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then dilute to a concentration of 1 x 10^4 cells/well in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The GI50 (Growth Inhibition 50%) value is determined by plotting the viability against the log of the compound concentration.

Actin Disruption Assay (Fluorescence Microscopy)

This protocol outlines a method to visualize the disruption of the actin cytoskeleton in cells treated with this compound using fluorescently labeled phalloidin, which specifically binds to F-actin.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a petri dish and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 5-10 µg/mL) for a specified time.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[7]

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5 minutes.[7]

-

Staining: Wash the cells with PBS. Incubate with fluorescently labeled phalloidin (diluted in PBS with 1% BSA) for 20-30 minutes at room temperature in the dark.

-

Counterstaining: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Compare the actin filament structure in treated cells to that of untreated control cells.

Antiviral Plaque Reduction Assay (PRA)

This protocol is used to determine the concentration of this compound required to inhibit the formation of viral plaques, in this case, by Herpes Simplex Virus Type 1 (HSV-1).

Materials:

-

Vero cells (or other susceptible cell line)

-

HSV-1 viral stock

-

Complete culture medium

-

This compound

-

Overlay medium (e.g., medium with 0.8% methylcellulose)[8]

-

Crystal violet staining solution

-

Formalin solution

Procedure:

-

Cell Monolayer Preparation: Seed Vero cells in 24-well plates and grow until a confluent monolayer is formed.[9]

-

Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of HSV-1 (to produce a countable number of plaques) for 1 hour at 37°C to allow for viral adsorption.[8][9]

-

Compound Treatment: During or after infection, remove the virus inoculum and wash the cells. Add overlay medium containing serial dilutions of this compound to the wells. Include a virus control (no compound) and a cell control (no virus).

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[8]

-

Plaque Visualization: After incubation, fix the cells with formalin and then stain with crystal violet solution. The plaques will appear as clear zones against a background of stained cells.[8][9]

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control. The ED50 (Effective Dose 50%) is the concentration of the compound that reduces the number of plaques by 50%.

References

- 1. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 3. adipogen.com [adipogen.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the G-Actin Binding Site of 16-Epi-latrunculin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the marine macrolide 16-Epi-latrunculin B and globular actin (G-actin). By sequestering actin monomers, latrunculins serve as potent inhibitors of actin polymerization, a fundamental process in cellular integrity, motility, and division.[1][2][3] This document details the specific binding characteristics of this compound, outlines the experimental and computational methodologies used for its study, and presents relevant quantitative data and pathway visualizations to facilitate further research and drug development.

Mechanism of Action and Binding Site Characterization

Latrunculins, originally isolated from the Red Sea sponge Negombata magnifica (previously Latrunculia magnifica), disrupt the actin cytoskeleton by forming a 1:1 stoichiometric complex with G-actin monomers, preventing their incorporation into filamentous actin (F-actin).[1][2][3][4] This action leads to the depolymerization of existing microfilaments.[1][3][5] The binding site for latrunculins is located in the nucleotide-binding cleft of G-actin, between subdomains II and IV.[4][6] This interaction sterically hinders the conformational changes necessary for polymerization.[7][8]

Molecular modeling studies have been crucial in elucidating the specific interactions of this compound. These studies indicate that the binding of latrunculins relies on both hydrophobic interactions from the macrolide ring and hydrogen bonding from the thiazolidinone moiety.[9][10] Specifically, the thiazolidinone ring forms hydrogen bonds with residues such as Asp157 and Thr186 in the G-actin structure.[9] Computational analysis revealed that the epimerization at carbon 16 in this compound is well-tolerated for actin binding, as the molecule can adopt a conformation that establishes an alternative hydrogen bonding network within the binding site.[9]

Quantitative Binding Data

| Compound | Method | Target | Parameter | Value | Reference |

| Latrunculin A | Docking & Minimization | G-actin | Docking Score | 90.7 | [11] |

| Latrunculin A | Docking & Minimization | G-actin | Binding Energy | -84.8 kcal/mol | [11] |

| Latrunculin B | Docking & Minimization | G-actin | Docking Score | 70.0 | [11] |

| Latrunculin B | Docking & Minimization | G-actin | Binding Energy | -74.5 kcal/mol | [11] |

| Latrunculin A | TIRF Microscopy | ATP-actin monomers | Kd | 0.1 µM | [12][13] |

| Latrunculin A | TIRF Microscopy | ADP-Pi-actin monomers | Kd | 0.4 µM | [12][13] |

| Latrunculin A | TIRF Microscopy | ADP-actin monomers | Kd | 4.7 µM | [12][13] |

| Latrunculin A | Spectrophotometry | G-actin | Kd | 0.2 - 0.4 µM | [14] |

| This compound | Molecular Docking | G-actin | Cytotoxicity & Modeled Binding | Epimerization at C16 is well-tolerated for binding.[9] | [9][15] |

Experimental and Computational Protocols

The characterization of the this compound binding site on G-actin relies on a combination of computational modeling and biophysical assays developed for related compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

-

Protein and Ligand Preparation: A high-resolution crystal structure of G-actin (e.g., PDB ID: 1IJJ for the Latrunculin A complex) is obtained from the Protein Data Bank.[16] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of this compound is generated and energy-minimized using computational chemistry software.

-

Docking Simulation: The ligand is docked into the defined binding site of G-actin (the nucleotide-binding cleft) using software like GOLD or AutoDock. The program samples a large number of possible conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, resulting in a docking score.[11] The pose with the best score is analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.[9][10]

-

Molecular Dynamics (MD) Simulation: Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time (e.g., 20 ns).[9] These simulations provide insights into the dynamic behavior of the complex and can confirm the stability of key interactions observed in the static docked pose.[9][10]

This technique provides high-resolution structural data of the protein-ligand complex.

-

Protein Purification and Crystallization: Rabbit skeletal muscle actin is purified. The purified G-actin is then co-crystallized with a saturating concentration of the ligand (e.g., this compound). This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of high-quality crystals.

-

Data Collection: The grown crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the crystal lattice, producing a diffraction pattern that is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. A molecular model is built into this map and refined to best fit the experimental data, yielding an atomic-resolution structure of the G-actin-ligand complex.[16] This structure definitively identifies the binding site and all molecular interactions.

Fluorescence-based methods are powerful tools for quantifying protein-ligand binding affinities in solution.[17]

-

Principle: The binding of a ligand to a protein can alter the intrinsic fluorescence of the protein (from tryptophan residues) or the fluorescence of a labeled ligand.[17] Changes in fluorescence intensity, emission wavelength, or polarization/anisotropy upon titration of one component can be used to determine the binding constant (Kd).[18][19]

-

Actin Polymerization Assay: A common method involves monitoring the polymerization of G-actin to F-actin using a fluorescent probe, such as pyrene-labeled actin. The fluorescence of pyrene-actin increases significantly upon incorporation into a filament. The inhibitory effect of compounds like this compound can be quantified by measuring the reduction in the rate and extent of polymerization.

-

Competition Assays: A fluorescently labeled ligand with known affinity for the binding site can be used. A competition experiment is then performed by adding increasing concentrations of the unlabeled test compound (this compound) to displace the fluorescent probe, allowing for the calculation of its binding affinity.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in studying and understanding the effects of this compound.

Conclusion

This compound, like other members of the latrunculin family, is a potent inhibitor of actin polymerization that functions by sequestering G-actin monomers.[1][9][11] Its binding site is located within the nucleotide-binding cleft, a position confirmed for related latrunculins by X-ray crystallography and modeled for this compound using computational approaches.[6][9][16] The epimerization at C16 does not abolish its binding capability, suggesting a degree of conformational flexibility within the binding pocket.[9] The combined use of computational modeling, biophysical assays, and structural biology provides a powerful and necessary framework for fully characterizing its interaction with G-actin. This detailed understanding is essential for leveraging this compound as a chemical probe in cell biology research and for the potential design of novel therapeutics targeting the actin cytoskeleton.

References

- 1. adipogen.com [adipogen.com]

- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. Latrunculin - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. oertner.com [oertner.com]

- 7. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]

- 9. Differential binding of latrunculins to G-actin: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Actin-latrunculin A structure and function. Differential modulation of actin-binding protein function by latrunculin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toward computing relative configurations: this compound, a new stereoisomer of the actin polymerization inhibitor latrunculin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. edinst.com [edinst.com]

- 19. Ligand Binding Assays on the Basis of Fluorescence Anisotropy - Edinburgh Instruments [edinst.com]

Methodological & Application

Application Notes: Utilizing 16-Epi-latrunculin B for the Study of Actin Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a highly dynamic network of protein filaments essential for a multitude of cellular processes, including cell motility, division, shape maintenance, and intracellular transport.[1] Pharmacological agents that perturb actin dynamics are invaluable tools for dissecting these fundamental processes. 16-Epi-latrunculin B is a stereoisomer of Latrunculin B, a marine macrolide toxin originally isolated from the Red Sea sponge Negombata magnifica (previously known as Latrunculia magnifica).[2][3][4] Like other members of the latrunculin family, this compound serves as a potent inhibitor of actin polymerization, making it a valuable reagent for studying the roles of the actin cytoskeleton in various cellular contexts.[1][2] These notes provide detailed protocols and data for the effective use of this compound in research.

Mechanism of Action

Latrunculins exert their effects by directly interacting with monomeric actin (G-actin). They bind to G-actin in a 1:1 stoichiometric ratio, sequestering the monomers and preventing their incorporation into growing filamentous actin (F-actin) polymers.[1][5] This action shifts the dynamic equilibrium of the cytoskeleton towards depolymerization, leading to a net disassembly of existing actin filaments.[1] The disruption of the microfilament network allows researchers to observe the consequent changes in cellular processes and morphology.[5] While the mechanism is similar to that of cytochalasins, latrunculins bind to the monomer itself rather than the filament ends.[1][5]

Caption: Mechanism of this compound action on actin polymerization.

Quantitative Data Summary

The following table summarizes effective concentrations and binding affinities for Latrunculin B, which serves as a critical reference for its stereoisomer, this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental system.

| Compound | Organism/Cell Type | Assay/Effect | Effective Concentration / Constant | Reference |

| This compound | Mouse KA31T Tumor Cells | Cytotoxicity (GI50) | 1 µg/ml (~2.5 µM) | [2] |

| This compound | Mouse NIH3T3 Tumor Cells | Cytotoxicity (GI50) | 4 µg/ml (~10.1 µM) | [2] |

| This compound | Herpes Simplex Type 1 | Antiviral Activity (ED50) | 1 µg/ml (~2.5 µM) | [2] |

| This compound | Generic | Microfilament Disruption | 5-10 µg/ml (~12.6-25.3 µM) | [2] |

| Latrunculin B | HeLa Cells | Growth Inhibition (IC50) | 1.4 µM | [6] |

| Latrunculin B | Maize Pollen | Inhibition of Germination (Half-maximal) | 40-50 nM | [5] |

| Latrunculin B | Maize Pollen | Inhibition of Tube Extension (Half-maximal) | 5-7 nM | [5] |

| Latrunculin B | Maize Pollen Actin | Binding Affinity (Kd) | 74 nM | [7] |

| Latrunculin B | Generic | G-actin Binding (Kd) | 60 nM | [8] |

| Latrunculin B | Phytophthora infestans | Hyphal Growth Aberrations | 0.1 - 1 µM | [9] |

| Latrunculin B | Fibroblast-populated collagen matrices | Mechanical Disruption | 20 nM - 200 nM | [10] |

Experimental Protocols

Protocol 1: General Treatment of Cultured Cells

This protocol provides a general guideline for treating adherent mammalian cells with this compound to study its effects on the actin cytoskeleton.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS)

-

Cultured cells on coverslips or appropriate imaging plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one month or -80°C for up to six months.[6]

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration. It is critical to perform a serial dilution to determine the optimal concentration for your cell line, starting with a range informed by the data table (e.g., 10 nM to 10 µM).

-

Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

-

-

Cell Treatment:

-

Culture cells to the desired confluency (e.g., 50-70%) on sterile glass coverslips or imaging-quality culture plates.

-

Aspirate the existing culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the medium containing the desired concentration of this compound to the cells.

-

Include a vehicle control by treating a separate set of cells with medium containing the same final concentration of DMSO.

-

Incubate the cells for the desired period (e.g., 15 minutes to 4 hours). The optimal time will depend on the cell type and the specific process being investigated.

-

-

Proceed to Downstream Analysis: After incubation, cells can be immediately processed for live-cell imaging or fixed for immunofluorescence staining, protein extraction, or other assays.

Protocol 2: Visualization of Actin Cytoskeleton by Phalloidin Staining

This protocol describes the fixation and staining of treated cells to visualize F-actin using fluorescently-labeled phalloidin.

Materials:

-

Treated and control cells on coverslips (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Microscope slides

Procedure:

-

Fixation:

-

After treatment, carefully aspirate the medium.

-

Gently wash the cells twice with PBS.

-